Cas no 57184-38-0 (1-(2-Ethylbutyl)piperazine)

1-(2-Ethylbutyl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-Ethylbutyl)piperazine
- Piperazine, 1-(2-ethylbutyl)- (9CI)
- (2-ethylbutyl)piperazine
- AGN-PC-0036QU
- ALBB-002158
- BBL017885
- CTK5A6409
- MolPort-004-799-117
- Piperazine, 1-(2-ethylbutyl)-
- SureCN7333857
- F1907-3247
- DTXSID00566459
- AKOS003237563
- D76623
- EN300-1227589
- STK488086
- SCHEMBL7333857
- Piperazine,1-(2-ethylbutyl)-(9ci)
- CS-0106266
- VS-06571
- MFCD09434008
- 57184-38-0
-
- MDL: MFCD09434008
- Inchi: InChI=1S/C10H22N2/c1-3-10(4-2)9-12-7-5-11-6-8-12/h10-11H,3-9H2,1-2H3
- InChI Key: BLMJWLVGFVHJKW-UHFFFAOYSA-N
- SMILES: CCC(CC)CN1CCNCC1
Computed Properties
- Exact Mass: 170.178298710g/mol
- Monoisotopic Mass: 170.178298710g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 104
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 15.3Ų
1-(2-Ethylbutyl)piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B440633-10mg |
1-(2-ethylbutyl)piperazine |
57184-38-0 | 10mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-1227589-5.0g |
1-(2-ethylbutyl)piperazine |
57184-38-0 | 5.0g |
$757.0 | 2023-07-07 | ||
Enamine | EN300-1227589-2.5g |
1-(2-ethylbutyl)piperazine |
57184-38-0 | 2.5g |
$437.0 | 2023-07-07 | ||
Chemenu | CM113940-1g |
1-(2-ethylbutyl)piperazine |
57184-38-0 | 95% | 1g |
$*** | 2023-05-30 | |
Life Chemicals | F1907-3247-2.5g |
1-(2-ethylbutyl)piperazine |
57184-38-0 | 95%+ | 2.5g |
$484.0 | 2023-09-07 | |
Enamine | EN300-1227589-0.05g |
1-(2-ethylbutyl)piperazine |
57184-38-0 | 0.05g |
$206.0 | 2023-07-07 | ||
Chemenu | CM113940-1g |
1-(2-ethylbutyl)piperazine |
57184-38-0 | 95% | 1g |
$240 | 2021-08-06 | |
Enamine | EN300-1227589-1000mg |
1-(2-ethylbutyl)piperazine |
57184-38-0 | 1000mg |
$245.0 | 2023-10-02 | ||
Enamine | EN300-1227589-2500mg |
1-(2-ethylbutyl)piperazine |
57184-38-0 | 2500mg |
$437.0 | 2023-10-02 | ||
abcr | AB265263-1g |
1-(2-Ethylbutyl)piperazine; . |
57184-38-0 | 1g |
€385.20 | 2025-03-19 |
1-(2-Ethylbutyl)piperazine Related Literature
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
Additional information on 1-(2-Ethylbutyl)piperazine
1-(2-Ethylbutyl)piperazine: A Comprehensive Overview
The compound with CAS No. 57184-38-0, commonly referred to as 1-(2-Ethylbutyl)piperazine, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of piperazines, which are six-membered rings consisting of four carbon atoms and two nitrogen atoms. Piperazines are widely studied due to their structural versatility and potential applications in drug design.
1-(2-Ethylbutyl)piperazine is characterized by its unique substitution pattern, where a 2-ethylbutyl group is attached to the piperazine ring at the 1-position. This substitution not only enhances the molecule's stability but also introduces functional groups that can interact with biological targets. Recent studies have highlighted the importance of such substitutions in modulating pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are critical for drug development.
One of the most promising applications of 1-(2-Ethylbutyl)piperazine lies in its potential as a building block for more complex molecules. Researchers have explored its use in constructing bioactive compounds with anti-inflammatory, antitumor, and antimicrobial properties. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 1-(2-Ethylbutyl)piperazine exhibited potent inhibitory activity against certain enzymes involved in inflammatory pathways. This finding underscores the compound's role in advancing therapeutic interventions for chronic inflammatory diseases.
In addition to its pharmacological applications, 1-(2-Ethylbutyl)piperazine has also been investigated for its role in materials science. Its rigid structure and ability to form hydrogen bonds make it a candidate for designing advanced materials such as ion-exchange resins and polymer networks. A recent study in *Materials Today* highlighted how derivatives of this compound can enhance the mechanical properties of biodegradable polymers, offering new possibilities for sustainable materials development.
The synthesis of 1-(2-Ethylbutyl)piperazine involves a multi-step process that typically begins with the preparation of piperazine derivatives. One common approach is the nucleophilic substitution reaction, where the piperazine ring acts as a nucleophile attacking an alkyl halide derivative. Optimization of reaction conditions, such as temperature and solvent choice, has been a focus of recent research to improve yield and purity. For example, a 2023 paper in *Organic Process Research & Development* reported a novel catalytic system that significantly enhanced the efficiency of this synthesis pathway.
Another area of interest is the stereochemistry of 1-(2-Ethylbutyl)piperazine. The presence of chiral centers in its structure introduces stereoisomerism, which can influence the compound's biological activity. Researchers have employed advanced analytical techniques, such as NMR spectroscopy and X-ray crystallography, to study the stereochemical outcomes of various synthetic routes. These studies have provided valuable insights into controlling stereoselectivity during synthesis, which is crucial for producing enantiomerically pure compounds.
Looking ahead, the future of 1-(2-Ethylbutyl)piperazine seems promising as researchers continue to explore its potential across diverse fields. Collaborative efforts between chemists, biologists, and materials scientists are expected to unlock new applications for this versatile compound. Furthermore, advancements in computational chemistry tools are enabling more accurate predictions of 1-(2-Ethylbutyl)piperazine's interactions with biological systems, paving the way for rational drug design.
In conclusion, 1-(2-Ethylbutyl)piperazine (CAS No. 57184-38-0) stands out as a valuable molecule with wide-ranging applications in pharmaceuticals and materials science. Its unique structure and functional groups make it an attractive candidate for further research and development. As scientific understanding deepens, this compound is likely to play an increasingly important role in advancing both therapeutic interventions and sustainable material innovations.
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